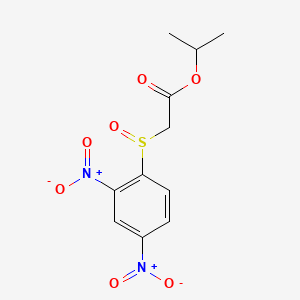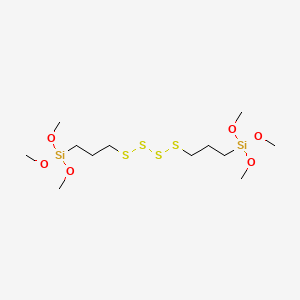
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane is a complex organosilicon compound characterized by its unique structure, which includes methoxy groups, oxygen, sulfur, and silicon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3,14,14-tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane typically involves multi-step organic synthesis techniques. The process begins with the preparation of intermediate compounds that contain the necessary functional groups. These intermediates are then subjected to specific reaction conditions, such as controlled temperature and pressure, to facilitate the formation of the final compound. Common reagents used in the synthesis include methoxy silanes, sulfur-containing compounds, and oxygen donors .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including batch and continuous flow processes. These methods are designed to optimize yield and purity while minimizing production costs. The use of advanced catalytic systems and automated reaction monitoring can enhance the efficiency of industrial synthesis .
Chemical Reactions Analysis
Types of Reactions
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides and sulfones.
Reduction: Reduction reactions can convert sulfoxides back to sulfides.
Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halides and nucleophiles facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while substitution reactions can produce a variety of functionalized derivatives .
Scientific Research Applications
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organosilicon compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial properties.
Medicine: Explored for its potential use in drug delivery systems due to its unique structural features.
Industry: Utilized in the development of advanced materials, including coatings and adhesives.
Mechanism of Action
The mechanism of action of 3,3,14,14-tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane involves interactions with specific molecular targets. The compound’s methoxy groups and sulfur atoms can form bonds with various biomolecules, influencing their activity. Pathways involved may include inhibition of microbial enzymes or modulation of cellular signaling processes .
Comparison with Similar Compounds
Similar Compounds
6,6,7,7,8,8,9,9,10,10,11,11-Dodecafluoro-3,3,14,14-tetramethoxy-2,15-dioxa-3,14-disilahexadecane: Similar in structure but contains fluorine atoms, which may alter its chemical properties.
3,3,10,10-Tetramethoxy-2,11-dioxa-3,10-disiladodecane: Shares the methoxy and silane groups but differs in the number of sulfur atoms and overall chain length.
Uniqueness
3,3,14,14-Tetramethoxy-2,15-dioxa-7,8,9,10-tetrathia-3,14-disilahexadecane is unique due to its specific combination of methoxy, oxygen, sulfur, and silicon atoms.
Properties
CAS No. |
41453-78-5 |
|---|---|
Molecular Formula |
C12H30O6S4Si2 |
Molecular Weight |
454.8 g/mol |
IUPAC Name |
trimethoxy-[3-(3-trimethoxysilylpropyltetrasulfanyl)propyl]silane |
InChI |
InChI=1S/C12H30O6S4Si2/c1-13-23(14-2,15-3)11-7-9-19-21-22-20-10-8-12-24(16-4,17-5)18-6/h7-12H2,1-6H3 |
InChI Key |
JTTSZDBCLAKKAY-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](CCCSSSSCCC[Si](OC)(OC)OC)(OC)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


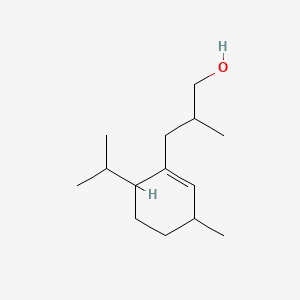
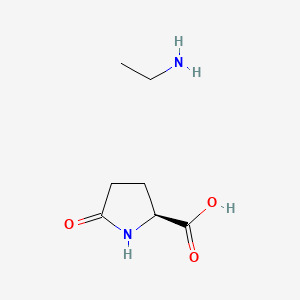
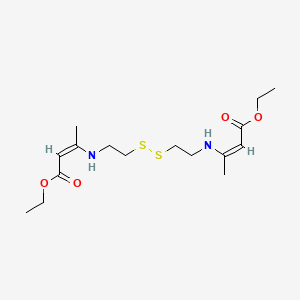
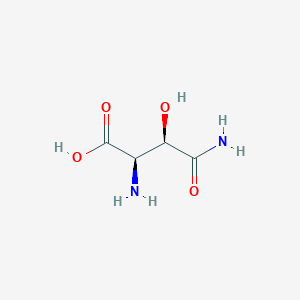
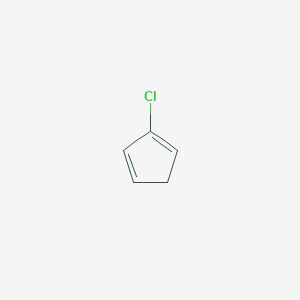
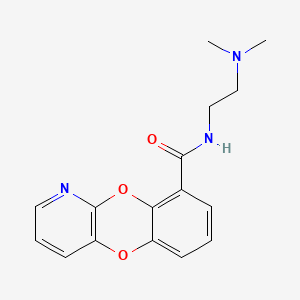
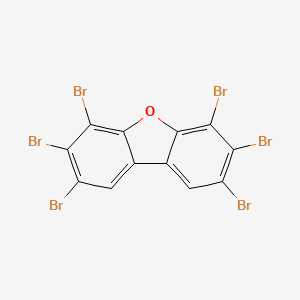

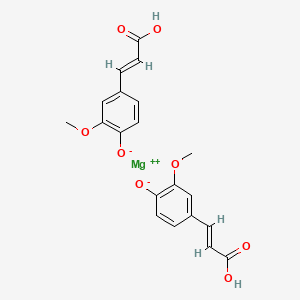

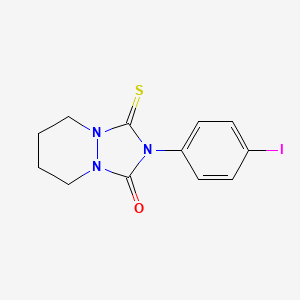
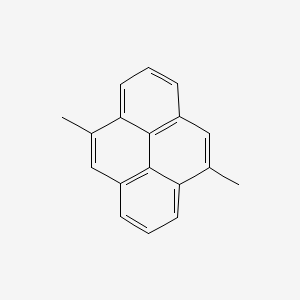
![1-[3-(Allyloxy)-2-hydroxypropyl]imidazolidin-2-one](/img/structure/B12672652.png)
